Diisoheptyl phthalate

説明

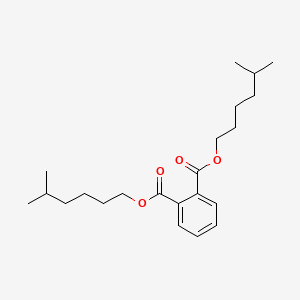

Structure

3D Structure

特性

IUPAC Name |

bis(5-methylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKELNIPLHQEBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872297 | |

| Record name | Bis(5-methylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Reference #1] | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000007 [mmHg] | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41451-28-9, 71888-89-6, 90937-19-2 | |

| Record name | Di-(5-methylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(5-methylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOHEPTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJP9B98FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Diisoheptyl Phthalate

Sources of Environmental Release

Diisoheptyl phthalate's release into the environment stems from its widespread use as a plasticizer and additive in numerous materials. The primary routes of release are through wastewater discharges and the gradual leaching from consumer and industrial products.

Industrial and Municipal Wastewater Discharges

Industrial and municipal wastewater are significant conduits for the entry of phthalates, including Diisoheptyl phthalate (B1215562), into the aquatic environment. researchgate.nettandfonline.com Phthalates are extensively used as additives in plastics and personal care products and have a high potential to leach into water systems. srce.hr Consequently, they have been detected in various aquatic environments, such as drinking water, groundwater, surface water, and wastewater. researchgate.net The discharge of wastewater laden with phthalates and sludge from industrial and domestic sources is a primary contributor to their environmental occurrence. researchgate.net

While specific concentration data for this compound in wastewater is not always as readily available as for other phthalates like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisobutyl phthalate (DiBP), the general presence of these compounds in wastewater highlights the potential for DIHP contamination. frontiersin.orgfrontiersin.org For instance, studies have identified DEHP concentrations in industrial wastewater influents to be significantly higher than in domestic sewage, which is attributed to its use as a plasticizer in industrial processes like PVC production. frontiersin.org The presence of various phthalates in wastewater from both industrial and municipal sources underscores the likelihood of DIHP being a component of this chemical load. epa.gov

The following table provides examples of phthalates commonly detected in wastewater, which suggests a similar environmental pathway for this compound.

| Phthalate Compound | Typical Environment Found | Potential Source |

| Di(2-ethylhexyl) phthalate (DEHP) | Industrial & Municipal Wastewater, Surface Water, Groundwater | PVC products, Industrial discharge researchgate.netfrontiersin.orgiwaponline.com |

| Dibutyl phthalate (DBP) | Industrial & Municipal Wastewater, Surface Water | Personal care products, Industrial discharge researchgate.netiwaponline.com |

| Diisobutyl phthalate (DiBP) | Industrial & Municipal Wastewater | Plasticizer use, Industrial discharge frontiersin.orgfrontiersin.org |

| Diethyl phthalate (DEP) | Industrial & Municipal Wastewater, Surface Water | Personal care products, Industrial discharge researchgate.netiwaponline.com |

| Dimethyl phthalate (DMP) | Industrial & Municipal Wastewater | Various industrial applications researchgate.netfrontiersin.org |

Leaching and Migration from Manufactured Products

This compound is not chemically bound to the polymer matrix in the products it is used in, which allows it to leach or migrate out over time, leading to environmental contamination. uml.eduwikipedia.org

This compound is primarily used as a plasticizer to impart flexibility in polyvinyl chloride (PVC) resins. industrialchemicals.gov.au These PVC products include common items such as flooring and wall coverings. industrialchemicals.gov.au The leaching of phthalates from PVC is a well-documented phenomenon. researchgate.netunivie.ac.at Environmental factors such as weathering and photoaging can enhance the rate at which phthalates are released from PVC microplastics into aquatic environments. researchgate.net Because DIHP is used in these applications, its gradual release from these materials contributes to its environmental presence.

This compound is also utilized in the formulation of various adhesives, sealants, coatings, and paints. industrialchemicals.gov.aumiljodirektoratet.no Phthalates are added to these products to improve their flexibility and durability. industrialchemicals.gov.autaenk.dk The potential for chemical substances to migrate from adhesives used in applications like food packaging is a recognized pathway for environmental release. usda.gov Similarly, phthalates in paints can be released from the dried paint film as they are not chemically bound to the structure. taenk.dk

The use of this compound extends to screen printing inks and flexible films. industrialchemicals.gov.au In Australia, for example, DIHP is imported specifically for use as a specialist PVC plasticizer and in screen printing inks. industrialchemicals.gov.au Phthalates are a key component in plastisol inks, which are commonly used in textile screen printing, to make them soft and flexible. printing.org The potential for these phthalates to leach from the printed materials presents another route for environmental exposure. patagonia.com

Beyond PVC, this compound is incorporated into other polymer-based materials. These include cellulose (B213188) plastics and various types of rubbers. industrialchemicals.gov.au Phthalates are used as plasticizers in a range of polymers to enhance their physical properties. uml.edu The migration of phthalates from cellulose-based food packaging, where they can be present in printing inks and adhesives, has been observed, indicating a pathway for their release into the environment and potential transfer to other materials. scielo.br

The table below summarizes the various products that act as sources for the environmental release of this compound.

| Product Category | Specific Examples | Mechanism of Release |

| Polyvinyl Chloride (PVC) Products | Flooring, Wall coverings industrialchemicals.gov.au | Leaching and migration researchgate.net |

| Adhesives, Sealants, Coatings, and Paints | General adhesives, Sealants, Various paints and coatings industrialchemicals.gov.au | Migration from the product matrix taenk.dkusda.gov |

| Screen Printing Inks and Flexible Films | Textile inks, Flexible packaging films industrialchemicals.gov.auprinting.org | Leaching from printed or coated surfaces patagonia.com |

| Other Polymer-Based Materials | Cellulose plastics, Rubbers industrialchemicals.gov.au | Migration from the polymer scielo.br |

Atmospheric Deposition and Surface Runoff

Phthalates, including DIHP, can be released into the atmosphere and subsequently deposited onto land and water surfaces. uml.edupreprints.org This atmospheric deposition can be a significant source of pollution in surface waters. vtei.czvtei.cz Studies have shown that hydrophobic phthalates are found in atmospheric aerosols and can be transported over distances before being deposited. preprints.org Once deposited, these compounds can enter surface waters through erosion and runoff from soil and paved surfaces. vtei.czvtei.cz The amount of atmospheric deposition can vary significantly depending on proximity to industrial areas and meteorological conditions, with higher concentrations often observed during colder months. vtei.cz

Waste Disposal and Recycling Processes

Waste disposal sites, such as municipal and industrial landfills, are a notable source of phthalate contamination, with leachate from these sites containing significant levels of these compounds. nih.gov The recycling of plastics can also contribute to the presence of phthalates in the environment. nih.govresearchgate.net During the recycling process, phthalates may not be completely removed and can be present in the recycled materials. nih.gov Studies have detected various phthalates in waste plastics, as well as in recycled and virgin plastics. nih.govresearchgate.net It has been suggested that some phthalates may be added during later stages of plastic product manufacturing, such as in labeling and gluing, and persist through the recycling process. nih.govresearchgate.net

Presence in Environmental Compartments

DIHP has been detected in various environmental matrices, including aquatic environments, sediments, soil, atmospheric particulate matter, and indoor environments.

Aquatic Environments (Surface Water, Fresh Water, Marine Systems)

Phthalates are frequently detected in aquatic ecosystems, including rivers, lakes, and marine systems. frontiersin.orgnih.gov Their presence is often linked to discharges from industrial and municipal wastewater treatment plants, as well as runoff from agricultural and urban areas. frontiersin.orgnih.gov The concentration of phthalates in surface water can vary widely. For instance, in the U-Tapao Canal in Thailand, total phthalate concentrations ranged from 1.44 to 12.08 µg/L. nih.gov In the Klang River Basin in Malaysia, levels of di(2-ethylhexyl) phthalate (DEHP), a related phthalate, were found to be between 3.1 and 64.3 μg/L. nih.gov Studies in marine environments, such as the northwestern Mediterranean Sea, have also reported the presence of various phthalates in seawater, with total concentrations ranging from 100 to 527 ng L-1. ifremer.fr The leaching of phthalates from microplastics is also a recognized source of contamination in aquatic environments. nih.gov

Sediments

Due to their chemical properties, many phthalates tend to adsorb to particulate matter and accumulate in sediments at the bottom of aquatic systems. nih.govnih.gov Sediment concentrations of phthalates can be significantly higher than those in the overlying water column. In marine sediments from various locations in China, total phthalate concentrations ranged from 235.4 to 608.7 μg/kg. oup.com In the U-Tapao Canal, sediment concentrations of three major phthalates ranged from 190 to 2010 ng/g dry weight. nih.gov Similarly, a study in Germany found DEHP concentrations in river, lake, and channel sediments ranging from 0.21 to 8.44 mg/kg. nih.gov

Soil and Atmospheric Particulate Matter

Phthalates are also found in terrestrial environments, contaminating soil and being present in atmospheric particulate matter. nih.govepa.gov Soil contamination can result from the deposition of atmospheric particles and the application of sewage sludge. nih.govepa.gov A study across 23 arable soils in China found DEHP in all samples, with concentrations ranging from 0.2 to 5.98 mg/kg. nih.gov In an alkaline soil microcosm experiment, the impact of DEHP on soil microbial communities was investigated. nih.gov Phthalates are also present in the air, adsorbed onto particulate matter. nih.govresearchgate.net Studies in office environments have shown the presence of various phthalates in both the gaseous phase and attached to inhalable and respirable particles. nih.gov

Indoor Environmental Matrices (e.g., Dust, Air)

Indoor environments are significant reservoirs of phthalates, with these compounds being consistently found in indoor dust and air. researchgate.netnih.govresearchgate.net Phthalates are released from a wide array of consumer products, including PVC flooring, furniture, and electronics. industrialchemicals.gov.aunih.gov House dust acts as a sink for these compounds, leading to concentrations that can be orders of magnitude higher than in outdoor environments. researchgate.net Studies have found a variety of phthalates in house dust, with di(2-ethylhexyl) phthalate (DEHP) often being the most abundant. researchgate.netnih.gov For example, a study of 346 children's bedrooms found DEHP in nearly all dust samples, with a median concentration of 0.77 mg/g of dust. nih.gov Phthalates are also present in indoor air, although concentrations can be more variable. researchgate.net

Data Tables

Table 1: Concentration of Phthalates in Various Environmental Compartments

| Environmental Compartment | Location | Phthalate(s) | Concentration Range |

| Surface Water | U-Tapao Canal, Thailand | Total PAEs | 1.44 - 12.08 µg/L nih.gov |

| Surface Water | Klang River Basin, Malaysia | DEHP | 3.1 - 64.3 µg/L nih.gov |

| Seawater | NW Mediterranean Sea | Total PAEs | 100 - 527 ng L-1 ifremer.fr |

| Marine Sediments | Waters of Dongji, Yueqing Bay, and Coastal Waters of Yuhuan, China | Total Phthalates | 235.4 - 608.7 µg/kg oup.com |

| River/Lake/Channel Sediments | Germany | DEHP | 0.21 - 8.44 mg/kg nih.gov |

| Canal Sediments | U-Tapao Canal, Thailand | DBP, DEHP, DiNP | 190 - 2010 ng/g dw nih.gov |

| Arable Soil | China | DEHP | 0.2 - 5.98 mg/kg nih.gov |

| Indoor Dust | Children's Bedrooms (Sweden) | DEHP | Median: 0.77 mg/g nih.gov |

| Indoor Dust | Various Buildings | Phthalates | Found in all samples researchgate.net |

PAEs: Phthalate Esters, DEHP: Di(2-ethylhexyl) phthalate, DBP: Di-n-butyl phthalate, DiNP: Diisononyl phthalate, dw: dry weight

Bioaccumulation and Biota Presence (Non-human organisms)

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. It occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The potential for bioaccumulation of phthalates is linked to their lipophilic nature, meaning they tend to dissolve in fats, lipids, and non-polar solvents.

The aquatic environment is a primary sink for many environmental contaminants, including phthalates. The presence and bioaccumulation of these compounds in aquatic organisms like fish and algae have been documented in various studies. However, specific data on this compound (DIHP) is limited.

A study on the acute toxicity of this compound (DIHepP) in the Asian fish Oryzias latipes exposed the fish to environmentally relevant concentrations. fao.org While this study focused on toxic effects rather than bioaccumulation, it highlights that aquatic organisms are being exposed to this specific phthalate. fao.org The research did not find significant mortality, malformation, or endocrine disruption at the tested concentrations. fao.org

Due to the scarcity of specific data for DIHP, the bioaccumulation potential is often inferred from studies on other structurally similar phthalates. For instance, Di-(2-ethylhexyl) phthalate (DEHP) has been shown to accumulate in various fish species. The concentration of phthalates in fish can be influenced by factors such as the species' habitat and the physicochemical properties of the pollutant. For example, demersal fish, which live and feed on or near the bottom of seas or lakes, may exhibit higher levels of hydrophobic phthalates due to their interaction with contaminated sediments.

Research on various phthalates in different fish species has revealed varying levels of accumulation. For instance, in a study of commercial fish from the Aegean and Ionian Seas, DEHP and Di-isodecyl phthalate (DIDP) were among the detected plastic additives. frontiersin.org The concentrations of these compounds varied between species and locations. frontiersin.org

Algae, as primary producers in aquatic ecosystems, also play a role in the uptake of phthalates. Studies have shown that various species of marine algae can contain different types of phthalates, including Dibutyl phthalate (DBP) and DEHP. mdpi.commdpi.com The presence of these compounds in algae can be a result of both environmental contamination and potential biosynthesis by the algae themselves. researchgate.net The concentrations of phthalates in seaweed can range from nanograms to micrograms per gram of biomass, influenced by local environmental pollution. researchgate.net

It is important to note that while the data on other phthalates provide an indication of potential bioaccumulation, the exact behavior of DIHP may differ based on its specific chemical properties.

Phthalates can also be found in terrestrial environments, including in soil, which can lead to their uptake by plants and agricultural crops. The contamination of agricultural soils with phthalates can occur through various pathways, including the application of sewage sludge as fertilizer and the deposition of atmospheric particles.

The uptake and distribution of phthalates within a plant can vary. Studies have shown that phthalates can be detected in different parts of the plant, including the roots, stems, and leaves. The accumulation of these compounds in plants is a concern due to the potential for entry into the human food chain.

One study investigating phthalate contamination of some vegetables and herbal products detected the presence of DBP, diisobutyl phthalate, and DEHP in several samples. ms-editions.cl The source of this contamination could be the absorption from contaminated soil and water or migration from plastic materials used in packaging and processing. ms-editions.cl

The table below summarizes findings on the presence of various phthalates in different plant species, illustrating the general issue of phthalate contamination in the terrestrial food chain.

| Plant Species | Phthalate Detected |

| Coriandrum sativum (Coriander) | Di-n-butyl phthalate (DBP) |

| Mentha spicata (Spearmint) | Di-n-butyl phthalate (DBP) |

| Petroselinum crispum (Parsley) | Di-n-butyl phthalate (DBP), Diisobutyl phthalate |

| Satureja hortensis (Summer savory) | Di-(2-ethylhexyl) phthalate (DEHP) |

Source: Adapted from a study on phthalate contamination of some plants and herbal products. ms-editions.cl

It is crucial to reiterate that the data presented for other phthalates serves as an indicator of the potential for DIHP to be present in terrestrial plants and agricultural crops, though specific research is needed to confirm its presence and concentration levels. The lack of specific data for DIHP underscores the need for further investigation into its environmental occurrence and distribution.

Environmental Fate and Transport of Diisoheptyl Phthalate

Environmental Partitioning and Mobility

Distribution Dynamics between Water, Sediment, Soil, and Air

Diisoheptyl phthalate (B1215562), due to its chemical nature, exhibits specific partitioning behaviors in the environment. Research indicates that phthalate esters, in general, are widespread pollutants found in various environmental matrices. rsc.org

Water and Sediment: In aquatic systems, DIHP is expected to partition significantly from water to sediment. This is a common characteristic of hydrophobic organic compounds. For instance, a study on a mixture of di(heptyl,nonyl,undecyl) phthalate showed that approximately 80% of the substance partitioned to the sediment in sterile microcosms containing lake water and sediment. nih.gov The tendency of phthalates to adsorb to suspended particles in water facilitates their transport to sediments, which can act as long-term reservoirs for these compounds. researchgate.net The concentration of phthalate esters in water and sediment can vary, with studies showing concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L) in water and from nanograms per gram (ng/g) to micrograms per gram (µg/g) in sediment. nih.govnih.gov

Soil: In the terrestrial environment, DIHP is predicted to be immobile in soil. nih.gov This is based on its estimated Koc value, a measure of its tendency to sorb to soil organic carbon. nih.gov Phthalates with higher molecular weights and greater hydrophobicity tend to be more strongly sorbed to soil particles, limiting their mobility and potential for leaching into groundwater. The presence of phthalates in soil can result from various sources, including the application of sewage sludge and atmospheric deposition. researchgate.net

Air: Phthalates can be released into the atmosphere through volatilization from products and industrial processes. researchgate.net Lighter phthalates with higher vapor pressures are more likely to be found in the gas phase, while heavier phthalates like DIHP tend to associate with airborne particulate matter. researchgate.net This atmospheric transport can lead to their widespread distribution and subsequent deposition into aquatic and terrestrial ecosystems. researchgate.net

The following table summarizes the typical distribution behavior of phthalates in different environmental compartments.

| Environmental Compartment | Predominant Behavior of Phthalates | Influencing Factors |

| Water | Partitioning to sediment and suspended particles | Water solubility, hydrophobicity |

| Sediment | Accumulation | Adsorption to organic matter |

| Soil | Low mobility, strong sorption | Soil organic carbon content, Koc value |

| Air | Association with particulate matter | Vapor pressure, atmospheric conditions |

Influence of Physicochemical Characteristics on Environmental Behavior

The environmental fate and transport of DIHP are intrinsically linked to its physicochemical properties. These properties determine how the compound interacts with different environmental media.

Key Physicochemical Properties Influencing Environmental Behavior:

Water Solubility: Phthalate esters generally have low water solubility, which decreases as the alkyl chain length increases. nih.gov This low solubility contributes to their tendency to partition out of the water column and into sediment and biota.

Octanol-Water Partition Coefficient (Kow): DIHP has a high log Kow value, indicating its lipophilic (fat-loving) and hydrophobic (water-fearing) nature. nih.govmdpi.com A high log Kow is associated with a greater tendency to adsorb to soil and sediment organic matter and to bioaccumulate in organisms. researchgate.netnih.gov

Vapor Pressure: The vapor pressure of a chemical influences its volatility and its distribution between the gas and particulate phases in the atmosphere. researchgate.net Phthalates with lower vapor pressures, like DIHP, are more likely to be associated with atmospheric particles. researchgate.net

Soil Organic Carbon-Water Partitioning Coefficient (Koc): The Koc value is a measure of a chemical's tendency to adsorb to the organic fraction of soil and sediment. A high estimated Koc value for diheptyl phthalate suggests it will be strongly adsorbed and thus have low mobility in soil. nih.gov

The table below presents some of the key physicochemical properties of Diheptyl phthalate, which is structurally similar to DIHP.

| Property | Value | Reference |

| Molecular Weight | 362.510 g/mol | wikipedia.org |

| LogP (estimated) | 7.6 | nih.gov |

| Vapor Pressure | 0.00000207 mmHg | nih.gov |

| Water Solubility | Low | nih.gov |

These properties collectively indicate that DIHP is a persistent, non-volatile compound that will preferentially associate with solid phases like soil and sediment in the environment. rsc.orgresearchgate.net

Degradation Pathways and Transformation Processes

Once released into the environment, Diisoheptyl phthalate can undergo various degradation and transformation processes, which determine its persistence and the formation of potential metabolites. The primary pathways for the breakdown of phthalate esters are photodegradation and biodegradation.

Photodegradation (Direct and Indirect Photolysis, UV Exposure)

Photodegradation, the breakdown of chemicals by light, can be a significant environmental fate process for some organic compounds. This process can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the chemical.

For phthalate esters, photodegradation rates under natural conditions are generally considered to be slow and insignificant. rsc.org However, under specific conditions, such as exposure to UV radiation, degradation can occur. Studies on various phthalates have shown that UV light can cleave the C-C bond of the aromatic ring and the aliphatic chain. nih.gov In the presence of a photocatalyst like titanium dioxide (TiO2), the degradation of phthalates is significantly enhanced. nih.govresearchgate.netresearchgate.net The photocatalytic process involves the generation of highly reactive hydroxyl radicals that can attack both the aromatic ring and the ester side chains, leading to the formation of hydroxylated compounds and ring-opening byproducts. nih.govresearchgate.net

The degradation pathways for phthalates under UV irradiation can vary depending on the specific conditions. In some systems, the primary attack is on the carbon branch, leading to the formation of o-hydroxybenzoates. nih.gov In photocatalytic systems, both hydroxylation of the benzene (B151609) ring and degradation of the side chains occur. nih.gov

Biodegradation by Microbial Communities

Biodegradation by microorganisms is considered a major route for the environmental degradation of phthalate esters. rsc.orgethz.ch Numerous bacterial and fungal strains have been identified that can break down these compounds under both aerobic and anaerobic conditions. rsc.orgnih.gov

The initial and crucial step in the biodegradation of phthalate diesters like DIHP is the hydrolysis of the ester bonds. researchgate.netresearchgate.net This reaction is catalyzed by enzymes called esterases, which are produced by a wide range of microorganisms. researchgate.net

The hydrolysis occurs in a stepwise manner:

First Hydrolysis: One of the ester linkages is cleaved, resulting in the formation of a monoester (in this case, mono-isoheptyl phthalate) and an alcohol (isoheptyl alcohol). researchgate.netresearchgate.net

Second Hydrolysis: The remaining ester bond in the monoester is then hydrolyzed, yielding phthalic acid and another molecule of the corresponding alcohol. researchgate.net

This process is a common abiotic transformation process for phthalate esters, particularly in environments like landfills. researchgate.net The rate of hydrolysis can be influenced by pH, with negligible rates observed at neutral pH. researchgate.net

Persistence and Environmental Half-Life Considerations

Factors Affecting Degradation Kinetics (e.g., pH, temperature, presence of organic matter/surfactants)

The rate at which this compound (DIHP) degrades in the environment, and thus its persistence and half-life, is controlled by a combination of environmental factors.

pH: As discussed in the context of hydrolysis, pH plays a critical role. Neutral pH conditions, common in many natural environments, lead to slower degradation rates, whereas acidic or alkaline conditions can accelerate hydrolysis. researchgate.net Optimal pH for microbial degradation of phthalates is often near neutral (pH 6-7). nih.gov Deviations from this can inhibit microbial activity and slow down biodegradation.

Temperature: Temperature influences both biotic and abiotic degradation processes. Generally, an increase in temperature will increase the rate of chemical reactions like hydrolysis. Microbial activity also tends to increase with temperature up to an optimal point, beyond which the enzymes that mediate biodegradation can become denatured. For instance, the optimal temperature for the degradation of some phthalates by microbial consortia has been found to be around 30°C. nih.gov

Presence of Organic Matter: The presence of soil and sediment organic matter can have a complex effect on DIHP degradation. Organic matter can sorb (bind) DIHP, which can decrease its bioavailability to microorganisms, thereby slowing down biodegradation. nih.govresearchgate.net Conversely, organic matter can also serve as a primary food source for microbial populations, potentially leading to a larger and more active microbial community that could then co-metabolize DIHP. Dissolved organic matter (DOM) can also influence degradation, with some studies showing it can enhance microbial growth and enzyme activity. bohrium.com

Presence of Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds like DIHP in water, which could potentially increase their availability for microbial degradation. Some studies on other phthalates have shown that the addition of certain non-ionic surfactants can enhance biodegradation rates. nih.gov

The interplay of these factors will ultimately determine the environmental half-life of DIHP in any given setting.

Interactive Data Table: Factors Influencing Phthalate Degradation

| Factor | Effect on Degradation Rate of Phthalates | General Trend |

| pH | Influences both hydrolysis and microbial activity. | Hydrolysis is slow at neutral pH, faster at acidic and especially alkaline pH. Microbial degradation is optimal near neutral pH. nih.govresearchgate.net |

| Temperature | Affects reaction kinetics and microbial metabolism. | Higher temperatures generally increase degradation rates up to an optimum for microbial activity. nih.gov |

| Organic Matter | Affects bioavailability and microbial community. | Can decrease bioavailability through sorption, but can also enhance microbial activity. nih.govresearchgate.net |

| Surfactants | Can increase the solubility of phthalates. | May enhance bioavailability and biodegradation rates. nih.gov |

Comparative Environmental Degradation with Other Phthalate Esters

The environmental persistence and degradation of this compound (DIHP) are best understood when compared with other phthalate esters. The rate and extent of degradation, whether through biological or non-biological pathways, are significantly influenced by the molecular structure, particularly the length and branching of the alkyl chains.

Biodegradation:

The primary mechanism for the environmental breakdown of phthalate esters is aerobic biodegradation. nih.gov Generally, the rate of biodegradation is inversely related to the length and complexity of the alkyl side chains. Phthalates with shorter alkyl chains are typically more readily biodegradable than those with longer or more branched chains. nih.gov

One study directly compared the ultimate biodegradability of several mixed isomer phthalate esters under standardized OECD test conditions. The results showed that DIHP is readily biodegradable, with a degradation percentage comparable to other high molecular weight phthalates.

Ultimate Biodegradation of Various Phthalate Esters

| Phthalate Ester | Abbreviation | Ultimate Biodegradation (28 days) |

|---|---|---|

| Dihexyl phthalate | DHP | 80% ± 10% |

| This compound | DIHP | 82% ± 13% |

| Di(2-ethylhexyl) phthalate | DEHP | 63% ± 18% |

| Diisononyl phthalate | DINP | 70% ± 11% |

| Diisodecyl phthalate | DIDP | 67% ± 13% |

| Diisoundecyl phthalate | DIUP | 57% ± 14% |

Source: Adapted from a 1995 study on the ultimate biodegradation of dialkyl phthalate ester plasticizers. nih.gov

This data indicates that DIHP's biodegradability is robust and comparable to, or even slightly higher than, other commonly used high molecular weight phthalates like DEHP and DINP under these specific test conditions. nih.gov The general pathway for the biodegradation of phthalate diesters involves an initial hydrolysis to the corresponding monoester and alcohol, followed by further degradation of the monoester to phthalic acid, which can then be mineralized to carbon dioxide and water under aerobic conditions. nih.gov

Abiotic Degradation:

Abiotic degradation processes such as hydrolysis and photolysis are generally considered to be of minor importance for the environmental fate of high molecular weight phthalates like DIHP under typical environmental conditions. nih.govnih.gov

Hydrolysis: The hydrolysis of phthalate esters is a slow process in the natural environment. nih.gov While it can occur under acidic or basic conditions, the estimated half-life for the hydrolysis of high molecular weight phthalates can be very long. For instance, the estimated hydrolysis half-life for diheptyl phthalate is 3.4 years at a pH of 7 and 130 days at a pH of 8. nih.gov In general, hydrolysis rates for phthalates are slow in environmental settings.

Photodegradation: Direct photolysis is not a significant degradation pathway for phthalates in soil and aquatic environments due to the limited light penetration. nih.gov In the atmosphere, however, photodegradation through reactions with hydroxyl radicals can be a more important process, with predicted half-lives in the range of a few days. nih.gov

Analytical Methodologies for Diisoheptyl Phthalate in Environmental Matrices

Sample Preparation Techniques

Given the complexity of environmental samples and the potential for low concentrations of DIHP, effective sample preparation is paramount. This step aims to isolate the target analyte from the sample matrix and concentrate it to levels suitable for detection.

The initial step in analyzing environmental matrices for DIHP is the extraction of the analyte from the solid or liquid sample. The choice of method depends on the sample type and the required efficiency.

Solvent Extraction is a widely used technique for isolating phthalates from solid samples like soil, sediment, and other materials. epa.govredalyc.orgresearchgate.net This method involves using an organic solvent in which phthalates are soluble. Common solvents include methylene (B1212753) chloride, hexane, and acetonitrile (B52724). scielo.brresearchgate.net To enhance extraction efficiency, techniques such as ultrasonic extraction (sonication) and microwave-assisted extraction (MAE) are often employed. epa.govnih.govoiv.intexxonmobilchemical.com Sonication uses ultrasonic waves to agitate the sample in the presence of a solvent, while MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. oiv.intexxonmobilchemical.com For instance, a method for determining various phthalates in soil samples utilized microwave-assisted extraction with acetonitrile, which proved to be fast and simple, eliminating the need for subsequent clean-up steps. oiv.intexxonmobilchemical.com

Solid-Phase Extraction (SPE) is a versatile and commonly used method for both extracting phthalates from liquid samples (like water) and for cleaning up extracts from solid samples. epa.govmdpi.com In this technique, the sample is passed through a solid sorbent material packed in a cartridge or disk. gcms.czmdpi.com The phthalates are adsorbed onto the sorbent, while other matrix components pass through. The retained phthalates are then eluted with a small volume of an appropriate solvent. gcms.cz Common sorbents for phthalate (B1215562) extraction include C18 and Florisil. epa.govoup.comnih.gov SPE is favored for its efficiency, reduced solvent consumption compared to traditional liquid-liquid extraction (LLE), and its suitability for automation. gcms.czmdpi.com

Thermal Desorption (TD) offers a "green" alternative that minimizes solvent use. This technique is particularly applicable to solid samples like polymers but can be adapted for environmental solids. frontier-lab.com In TD-GC/MS, the sample is heated in a controlled manner, causing volatile and semi-volatile compounds like DIHP to vaporize. The vaporized analytes are then transferred directly into the gas chromatograph for analysis. frontier-lab.com

Table 1: Comparison of Extraction Methods for Phthalate Analysis

| Extraction Method | Principle | Typical Matrices | Advantages | Disadvantages |

| Solvent Extraction (e.g., Sonication, MAE) | Dissolving analytes in an organic solvent. oiv.intexxonmobilchemical.com | Soil, Sediment, Sludge, Polymers. epa.govresearchgate.net | High recovery, suitable for various sample sizes. | Can be time-consuming, uses significant solvent volumes. |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. mdpi.comgcms.cz | Water, Liquid Extracts. mdpi.comoup.com | Reduced solvent use, high concentration factor, can be automated. gcms.cz | Sorbent selection is critical, potential for matrix effects. |

| Thermal Desorption (TD) | Vaporization of analytes from a sample by heating. frontier-lab.com | Polymers, potentially adaptable for soil/dust. frontier-lab.com | Fast, solvent-free, easily automated. frontier-lab.com | Limited to thermally stable analytes, requires specialized equipment. |

Following extraction, the resulting solution often contains co-extracted substances from the matrix that can interfere with chromatographic analysis. epa.gov Therefore, a purification or "clean-up" step is essential. This step also serves to enrich the concentration of the target analyte.

Solid-Phase Extraction (SPE) , as mentioned earlier, is a primary tool for sample clean-up. epa.gov After initial solvent extraction, the extract can be passed through an SPE cartridge to remove interfering compounds. For example, a method for analyzing house dust involved solvent extraction followed by SPE clean-up to isolate 13 different phthalates, including the closely related di-n-heptyl phthalate. epa.gov

Column Chromatography is another effective purification technique. In this method, the sample extract is passed through a glass column packed with an adsorbent material like silica (B1680970) gel or Florisil. scielo.brepa.gov Different components of the extract travel through the column at different rates, allowing for the separation of phthalates from interfering substances. EPA Method 606, for instance, specifies the use of Florisil column cleanup to eliminate interferences during phthalate analysis. epa.gov

Due to the ubiquitous nature of phthalates in laboratory environments—found in solvents, glassware, and plastic equipment—rigorous control measures are necessary to prevent sample contamination and avoid overestimation of DIHP concentrations. cdc.govcdc.gov This includes using high-purity solvents, pre-washing glassware, and analyzing procedural blanks alongside the actual samples. oiv.intepa.govcdc.gov

Chromatographic Separation and Detection

The instrumental analysis of DIHP relies on chromatography to separate it from other compounds in the purified extract, followed by a detector to identify and quantify it.

Gas chromatography (GC) is the standard technique for separating phthalate esters. mdpi.compeakscientific.comrestek.com In GC, the sample extract is injected into the instrument, where it is vaporized and carried by an inert gas (like helium or hydrogen) through a long, thin capillary column. peakscientific.comfrontiersin.org The separation is based on the differential partitioning of compounds between the carrier gas and a stationary phase coated on the inside of the column. Compounds elute from the column at different times (retention times), allowing for their separation.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of phthalates, including DIHP. frontier-lab.compeakscientific.comrestek.com

Identification: As compounds exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. restek.comnih.gov This mass spectrum acts as a chemical fingerprint, allowing for highly confident identification of DIHP, even if it co-elutes with other compounds. oregonstate.edu Many phthalates share a common base peak ion at m/z 149, which can complicate identification, but unique fragment ions are typically available for unambiguous confirmation. restek.comnih.gov

Quantification: For quantification, GC-MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.govoregonstate.edu Instead of scanning the entire mass range, the instrument is set to monitor only a few specific ions known to be characteristic of DIHP. This approach significantly increases sensitivity and selectivity, allowing for the detection of very low concentrations in environmental samples. peakscientific.comnih.gov A thermal desorption-GC/MS method has been noted for its applicability in analyzing a wide range of phthalates, including DIHP, in PVC materials. frontier-lab.com

Table 2: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl / 95% dimethylpolysiloxane) scielo.brnih.gov | Separates individual compounds from the mixture. |

| Carrier Gas | Helium or Hydrogen at ~1 mL/min. peakscientific.comfrontiersin.org | Transports the vaporized sample through the column. |

| Oven Program | Temperature ramp, e.g., initial 60-80°C, ramp to 300-310°C. redalyc.orgnih.gov | Controls the elution of compounds based on their boiling points. |

| Injector Temp. | ~250-300°C. redalyc.orgnih.gov | Ensures rapid vaporization of the sample. |

| Ionization Mode | Electron Impact (EI) at 70 eV. redalyc.orgnih.gov | Fragments the analyte molecules for mass analysis. |

| MS Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM). nih.govoregonstate.edu | Full scan for identification; SIM/MRM for sensitive quantification. |

While GC-MS is the gold standard, other detectors can also be used for phthalate analysis.

Flame Ionization Detection (FID): The GC-FID is a robust and widely available detector. nih.govresearchgate.net It responds to most organic compounds and is known for its reliability and wide linear range. However, it is less sensitive and significantly less selective than a mass spectrometer, as it does not provide structural information for identification. nih.govcdc.gov Its use is generally for screening or when concentrations are expected to be high.

Electron Capture Detection (ECD): The GC-ECD is highly sensitive to compounds containing electronegative atoms, such as the oxygen atoms in phthalates. redalyc.orgscielo.brcdc.gov It can offer lower detection limits for phthalates compared to FID. scielo.br However, like FID, it does not provide confirmatory structural data, and its response can be affected by co-eluting interfering compounds, such as organochlorine pesticides. cdc.gov Therefore, rigorous sample cleanup is crucial when using GC-ECD. epa.govcdc.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the analysis of phthalates. oup.comresearchgate.netnih.gov This method separates compounds based on their interaction with a stationary phase (in a column) and a liquid mobile phase. thermofisher.com For phthalate analysis, reversed-phase chromatography is common, typically employing a C18 or a specialized C30 column. thermofisher.comresearchgate.net

Once separated, the phthalates are detected by a UV detector, which measures the absorbance of UV light. nih.gov Phthalates contain a benzene (B151609) ring that absorbs UV light, typically at wavelengths between 225 and 230 nm. researchgate.netnih.gov The amount of light absorbed is proportional to the concentration of the phthalate in the sample. While robust, HPLC-UV can be susceptible to interferences from other UV-absorbing compounds in complex environmental samples, and its sensitivity may be lower compared to mass spectrometric methods. elsevierpure.com However, its reliability and cost-effectiveness make it a valuable tool for screening and quantification, especially when coupled with a photodiode array (PDA) detector that can acquire spectra across a range of wavelengths to help confirm peak identity. nih.gov

| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |

| Column | ACE-5 C18 (4.6 x 250 mm, 5.0 µm) | ODS-4 C18 |

| Mobile Phase | 5 mM KH2PO4 and acetonitrile (gradient) | Methanol and Water (gradient) |

| Detection Wavelength | 230 nm | 226 nm |

| Linearity (r²) | ≥0.999 | N/A |

| Recovery (%) | 94.8% - 99.6% | 82.85% - 107.40% |

| Source | researchgate.netnih.gov | nih.gov |

This table presents example parameters from validated HPLC-UV methods for general phthalate analysis, illustrating typical operational conditions.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation method like HPLC or GC, it provides highly selective and sensitive detection, making it the gold standard for identifying and quantifying trace levels of environmental contaminants like DIHP.

High-Resolution Mass Spectrometry (HRMS) and Hybrid Systems

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for analyzing compounds in complex matrices. nih.gov Unlike nominal mass spectrometers, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap systems) can measure mass with very high accuracy, allowing them to differentiate between molecules that have the same nominal mass but different elemental compositions (isobaric compounds). nih.gov This capability is crucial for distinguishing DIHP metabolites from endogenous biomolecules or other matrix interferences, thereby increasing selectivity and reducing the likelihood of false positives. nih.govsciex.com

Hybrid systems, such as a quadrupole coupled to an Orbitrap (Q-Orbitrap) or TOF (Q-TOF), combine the features of different mass analyzers. nih.govmdpi.com These systems can perform full-scan data acquisition, capturing a complete mass spectrum of all ions, which allows for retrospective analysis of data for compounds that were not initially targeted. nih.gov A study on DIHP metabolites in human urine successfully utilized high-performance liquid chromatography coupled with a QExactive high-resolution mass spectrometer for quantification. nih.gov

Parallel Reaction Monitoring (PRM) Techniques

Parallel Reaction Monitoring (PRM) is a targeted quantification technique performed on high-resolution mass spectrometers, such as Q-Orbitrap systems. mdpi.comcreative-proteomics.com It combines the targeted approach of Selected Reaction Monitoring (SRM) with the high resolving power of modern HRMS instruments. creative-proteomics.comnih.gov

In a PRM experiment, a specific precursor ion (e.g., the molecular ion of a DIHP metabolite) is selected by the quadrupole. This ion is then fragmented, and instead of monitoring only a few pre-selected fragment ions (as in SRM), the high-resolution mass analyzer detects and measures all of the resulting product ions simultaneously. mdpi.comnih.gov This provides a full, high-resolution tandem mass spectrum, which offers a very high degree of confidence in the identification of the target compound. mdpi.com PRM simplifies method development because it doesn't require prior selection of fragment ion transitions. nih.gov This technique has been successfully applied to the quantification of DIHP metabolites in urine samples, demonstrating its power and specificity. nih.govresearchgate.net

Application of Internal Standards and Calibration Curves

Accurate quantification in analytical chemistry relies on the use of calibration curves and internal standards. jst.go.jpresearchgate.net A calibration curve is generated by analyzing a series of standard solutions with known concentrations of the target analyte. thermofisher.com The instrument's response is plotted against the concentration, creating a linear regression model that is then used to calculate the concentration of the analyte in an unknown sample based on its response. researchgate.net

The use of internal standards is critical for correcting variations that can occur during sample preparation and analysis. mdpi.com An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. A known amount is added to every sample and standard at the beginning of the analytical process. jst.go.jp For the highest accuracy, stable isotope-labeled internal standards are preferred. For example, in the analysis of DIHP metabolites, a deuterated version of a metabolite (d4-MHHpP) was used as an internal standard. nih.gov This isotope-dilution approach corrects for analyte loss during sample handling and for fluctuations in instrument sensitivity, ensuring high precision and accuracy. nih.gov

Limits of Detection and Quantification in Complex Environmental Samples

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov In environmental analysis, these limits are highly dependent on the sample matrix (e.g., water, soil, air, biota) and the analytical method used. mdpi.com Phthalates are often present at very low concentrations (µg/L or ng/L range), frequently requiring sample pre-concentration steps to bring them within the instrument's detection range. mdpi.com

The sensitivity of modern analytical instruments allows for the detection of DIHP and its metabolites at very low levels. For instance, using an HPLC-HRMS method with parallel reaction monitoring, researchers were able to establish an LOD of 0.013 ng/mL for DIHP metabolites in urine, a complex biological matrix. nih.govresearchgate.net The achievable detection limits vary based on the specific phthalate and the analytical technique employed.

| Compound(s) | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| DIHP Metabolites (MHHpP, MOHpP, MCHxP) | Urine | HPLC-HRMS (PRM) | 0.013 ng/mL | N/A |

| Various Phthalates (e.g., DEP, DBP, DEHP) | PVC Toy Extract | HPLC-PAD | 0.01 - 0.10 mg/L | N/A |

| Various Phthalates (e.g., DMP, DEP, DBP) | Cosmetic Products | HPLC-UV | N/A | < 0.64 µg/mL |

| Regulated Plasticizers (e.g., DBP, DEHP) | Medical Infusion Sets | GC-MS/MS | N/A | 54.1 - 76.3 ng/g |

| Source | nih.govnih.govnih.govresearchgate.netnih.gov |

This table summarizes reported detection and quantification limits for phthalates in various matrices, demonstrating the sensitivity of different analytical approaches.

Ecological Implications of Diisoheptyl Phthalate Exposure Strictly Non Human Focus

Impacts on Aquatic Ecosystems and Organisms

DIHP's physical properties, including very low water solubility (0.017 mg/L) and a high octanol-water partition coefficient (log Kow of 6.9), mean that in aquatic environments, it is expected to predominantly partition from the water column into sediment. oecd.org While its direct acute toxicity to water-column species is low, its persistence and endocrine-disrupting nature create risks for chronic exposure.

The acute toxicity of Diisoheptyl phthalate (B1215562) to fish is considered low. Studies on the rainbow trout (Oncorhynchus mykiss) have determined a 96-hour median lethal concentration (LC50) of over 100 mg/L, a level far exceeding the compound's water solubility. merckmillipore.com Similarly, data for the Japanese rice fish (Oryzias latipes) shows a 96-hour LC50 greater than 100 mg/L. env.go.jpfao.org Based on assessments of DIHP and similar analogue compounds, it is not expected to cause acute or chronic toxicity to fish at or below its maximum achievable concentration in water. oecd.org The potential for DIHP to bioaccumulate in fish is estimated to be low to moderate. oecd.org

There is a lack of specific research data on the direct effects of Diisoheptyl phthalate on amphibian populations. While other phthalates and endocrine disruptors have been shown to impact amphibian development and reproduction, dedicated studies on DIHP's role in amphibian deformities or sex differentiation are not available in the reviewed scientific literature. apecwater.comdphen1.com

For aquatic invertebrates, the acute toxicity of DIHP is low, with a 48-hour median effective concentration (EC50) for immobilization in the water flea (Daphnia magna) reported as greater than 100 mg/L. env.go.jp However, chronic exposure presents a more significant threat. A 21-day reproduction test on Daphnia magna established a No-Observed-Effect Concentration (NOEC) of 0.05 mg/L. env.go.jp This indicates that long-term exposure to concentrations well below the acute toxicity threshold can impair reproductive success in these critical ecosystem components. For sediment-dwelling organisms, studies on structurally similar phthalates suggest that DIHP is unlikely to be toxic. oecd.org

DIHP demonstrates low toxicity to primary producers in aquatic systems. For the green alga Pseudokirchneriella subcapitata, the 72-hour EC50 for growth inhibition is greater than 100 mg/L, with a NOEC also recorded at over 100 mg/L. env.go.jp It is concluded that DIHP does not inhibit algal growth at concentrations up to its water solubility limit. oecd.org

Table 1: Aquatic Ecotoxicity of this compound (DIHP)

| Species | Phylum | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | Chordata (Fish) | LC50 | 96 hours | > 100 | merckmillipore.com |

| Oryzias latipes (Japanese Rice Fish) | Chordata (Fish) | LC50 | 96 hours | > 100 | env.go.jp |

| Daphnia magna (Water Flea) | Arthropoda (Crustacean) | EC50 (Immobilization) | 48 hours | > 100 | env.go.jp |

| Daphnia magna (Water Flea) | Arthropoda (Crustacean) | NOEC (Reproduction) | 21 days | 0.05 | env.go.jp |

| Pseudokirchneriella subcapitata (Green Alga) | Chlorophyta (Alga) | EC50 (Growth Inhibition) | 72 hours | > 100 | env.go.jp |

| Pseudokirchneriella subcapitata (Green Alga) | Chlorophyta (Alga) | NOEC (Growth Inhibition) | 72 hours | > 100 | env.go.jp |

Endocrine Disruption in Wildlife Populations (Mechanisms and Observed Effects)

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways in wildlife. t3db.caapecwater.com The primary mechanism of its endocrine activity is anti-androgenicity, meaning it disrupts the function of male hormones like testosterone (B1683101). researchgate.net

Laboratory studies on rodents, which serve as a model for effects in wildlife, have demonstrated that in-utero exposure to DIHP significantly impairs the production of testosterone in the fetal testes. researchgate.net This effect on steroidogenesis is a critical mechanism for developmental and reproductive toxicity. The potency of DIHP in reducing testosterone production was found to be similar to that of Di(2-ethylhexyl) phthalate (DEHP), a well-documented and highly regulated phthalate. researchgate.net Furthermore, research has shown that exposure to a mixture of nine anti-androgenic phthalates, including DIHP, results in a cumulative effect, highlighting the risk of combined exposures in the environment. researchgate.net

Other toxicological effects observed in laboratory studies that are relevant to wildlife health include the potential to affect skeletal development and to disrupt gap junctional intercellular communication (GJIC) in liver cells, a process vital for maintaining tissue health and homeostasis. wa.govmdpi.com

Table 2: Summary of Endocrine-Disrupting and Other Toxicological Effects of DIHP from Laboratory Studies

| Effect | Mechanism/Observation | Potency Comparison | Species/Model | Reference |

|---|---|---|---|---|

| Reproductive Toxicity | Reduces fetal testicular testosterone production. | Similar to DEHP. | Rat | researchgate.net |

| Developmental Toxicity | Affects skeletal development. | - | Rat | wa.gov |

| Cellular Toxicity | Inhibits gap junctional intercellular communication (GJIC). | Medium effect. | Rat Liver Oval Cells | mdpi.com |

Broader Ecosystem-Level Consequences

The widespread use of DIHP in consumer products ensures its continuous release into the environment. researchgate.netwa.gov While it degrades under aerobic conditions, its constant introduction can lead to a state of pseudo-persistence, particularly in sediment where it is likely to accumulate. oecd.orgmerckmillipore.com

The most significant ecosystem-level risk posed by DIHP is not from acute lethality, but from chronic, sublethal effects on wildlife populations. The potent anti-androgenic activity of DIHP means that long-term exposure could disrupt the reproductive and developmental processes of sensitive species. researchgate.net Potential consequences include skewed sex ratios, reduced fertility, developmental abnormalities, and ultimately, population decline.

The chronic reproductive toxicity observed in invertebrates like Daphnia magna at environmentally relevant concentrations (0.05 mg/L) demonstrates that DIHP can harm organisms at the base of the aquatic food web. env.go.jp Disruption at this level can have cascading effects on higher trophic levels that depend on these invertebrates for food.

Disruption of Trophic Levels and Food Webs

The introduction of chemical contaminants into an ecosystem can lead to disruptions in trophic levels and the intricate connections within food webs. This can occur through processes such as bioaccumulation, where a substance builds up in an organism, and biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. nih.gov

For phthalate esters, the potential for biomagnification is a key consideration. However, studies on various phthalates have shown different behaviors. For instance, some higher molecular weight phthalates like Di(2-ethylhexyl) phthalate (DEHP) have demonstrated trophic dilution, meaning their concentrations decrease at higher trophic levels, which is attributed to metabolic transformation in organisms. nih.gov Conversely, lower molecular weight phthalates may not show a significant relationship with trophic position, accumulating primarily through partitioning between water and the organism's lipids. nih.gov

The transfer of phthalates can begin at the lowest trophic level with primary producers like algae, which can absorb these compounds from the water. researchgate.net These algae are then consumed by primary consumers such as crustaceans, which are in turn consumed by secondary consumers like fish. At each step, the potential exists for the transfer and possible accumulation of the chemical. The specific behavior of this compound within this process is not well-documented in existing scientific literature. However, it is known that some aquatic species can bioaccumulate Diisobutyl phthalate (DIBP), a related compound. nih.gov The effects on the growth and reproduction of aquatic organisms are a significant concern, as impacts on these fundamental processes can have cascading effects throughout the food web. nih.gov

Ecological Risk Assessment Methodologies (e.g., Risk Quotient (RQ) Analysis)

To quantify the potential ecological risk of chemical substances like this compound, regulatory bodies and scientists employ Ecological Risk Assessment (ERA) methodologies. A widely used approach is the Risk Quotient (RQ) analysis. industrialchemicals.gov.au This method provides a straightforward, quantitative measure of risk by comparing the potential exposure of a substance in the environment to the concentration at which it is known to cause adverse effects.

The RQ is calculated using the following formula:

RQ = MEC / PNEC

Where:

MEC (Measured Environmental Concentration) is the concentration of the substance detected in an environmental compartment, such as water or sediment.

PNEC (Predicted No-Effect Concentration) is the concentration of the substance below which adverse effects on the ecosystem are not expected to occur. nih.gov

The PNEC is typically derived from ecotoxicity data from laboratory studies on organisms representing different trophic levels: algae (producers), crustaceans (primary consumers), and fish (secondary consumers). frontiersin.org This data usually includes endpoints such as the LC50 (lethal concentration for 50% of the test organisms), EC50 (effective concentration causing a non-lethal effect in 50% of the test organisms), and NOEC (no-observed-effect-concentration). frontiersin.org An assessment factor (AF) is applied to this toxicity data to account for uncertainties when extrapolating from laboratory data to the real environment. frontiersin.org

The calculated RQ value is then compared against established thresholds to characterize the risk:

RQ < 0.1: Low risk

Regulatory Science and Environmental Management of Diisoheptyl Phthalate Strictly Environmental Protection Focus

Environmental Regulatory Status and Oversight

The environmental regulation of Diisoheptyl phthalate (B1215562) (DIHP) is managed through various national and international frameworks aimed at protecting the environment from the potential adverse effects of industrial chemicals.

European Union (EU) REACH: Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, certain phthalates are subject to restrictions and are listed as Substances of Very High Concern (SVHC). compliancegate.com Specifically, phthalates like DEHP, DBP, BBP, and DIBP are restricted in most consumer articles to a concentration not exceeding 0.1% by weight, individually or in combination. compliancegate.commeasurlabs.comintertek.comqima.vn While Diisoheptyl phthalate is not individually listed with the same level of restriction as these other phthalates, it falls within the broader category of chemicals that are monitored. Recent information from the European Chemical Agency (ECHA) indicated that the manufacture of DIHP may have ceased in the European Union around the end of 2010. cpsc.gov

United States Environmental Protection Agency (US EPA): The US EPA manages chemicals under the Toxic Substances Control Act (TSCA). epa.gov The EPA has expressed concern regarding phthalates as a class due to their toxicity and widespread human and environmental exposure. epa.gov The agency conducts risk evaluations for specific phthalates to determine if they present an unreasonable risk to health or the environment. useforesight.iolawbc.com While major phthalates like DEHP, DBP, and BBP have been a primary focus of TSCA risk evaluations, this compound is also subject to oversight as part of the broader chemical inventory. epa.govepa.gov

Canadian Environmental Protection Act (CEPA): In Canada, this compound (DIHepP) was assessed as part of the "Phthalate Substance Grouping" under the Chemicals Management Plan (CMP). gazette.gc.cacanada.ca The screening assessment, conducted pursuant to the Canadian Environmental Protection Act, 1999 (CEPA), concluded that the 14 phthalates in this specific grouping, including DIHepP, were not entering the environment in quantities or under conditions that constitute a danger to the environment. canada.ca The assessment determined that these substances present a low risk of causing adverse effects to aquatic species at the exposure levels observed in Canada. canada.ca Therefore, it was concluded that DIHP does not meet the criteria for being considered toxic to the environment under section 64 of CEPA. canada.cagazette.gc.ca

Toxic Substances Control Act (TSCA) - United States: Under TSCA, the EPA prioritizes existing chemicals for risk evaluation. epa.gov Phthalates are a group of chemicals under scrutiny. useforesight.io While DIHP has not been subjected to the same intensive, individual risk evaluation as some other high-priority phthalates, it is included in the TSCA Chemical Substance Inventory. cpsc.govepa.gov Any new use of the chemical would be subject to EPA review.

National Industrial Chemicals Notification and Assessment Scheme (NICNAS) - Australia: Australia's former assessment body, NICNAS (now AICIS), conducted an existing chemical hazard assessment on this compound. cpsc.govindustrialchemicals.gov.au The primary aim of NICNAS was to protect people and the environment from the harmful effects of industrial chemicals. industrialchemicals.gov.auindustrialchemicals.gov.au The assessment of DIHP was part of a program focusing on chemicals already in use in Australia to address specific environmental or health concerns. industrialchemicals.gov.auindustrialchemicals.gov.au The NICNAS report, which included an environmental assessment component, serves as a key source of hazard information on the substance. industrialchemicals.gov.au

Environmental Risk Assessment Frameworks (Excluding Human Health Risk Assessment)

Environmental risk assessments for chemicals like this compound are structured to evaluate potential harm to ecosystems. This involves analyzing exposure pathways, the tendency of the chemical to accumulate in organisms, and its inherent toxicity to various species.

The release of phthalates into the environment is a key consideration in risk assessment. Since phthalates are not chemically bound to the polymer matrix in products like PVC, they can leach, migrate, or weather out over time. nih.govresearchgate.net This leads to their presence in various environmental compartments.

Modeling frameworks for phthalates consider several pathways for environmental exposure:

Release from Products: Weathering and degradation of plastics and other DIHP-containing articles result in its release into air, water, and soil. nih.gov

Transport and Fate: Once released, DIHP can partition between environmental media. Its low water solubility and tendency to adsorb to organic matter mean it is likely to be found in sediment and soil. researchgate.netresearchgate.net

Ecological Receptor Exposure: Wildlife can be exposed through direct contact with contaminated water, ingestion of contaminated food or sediment, and inhalation of airborne particles. nih.govresearchgate.net Probabilistic exposure models are used to estimate the distribution of multi-route exposures based on the chemical's properties and environmental conditions. vt.edu

Bioconcentration and bioaccumulation are critical endpoints in assessing the environmental risk of a chemical. These factors describe the extent to which a substance can accumulate in an organism from the surrounding environment (bioconcentration) or through the food web (bioaccumulation).

For phthalates, the potential for bioaccumulation is linked to their lipophilicity, often estimated by the octanol-water partition coefficient (log Kow). mdpi.com Chemicals with a higher log Kow have a greater tendency to accumulate in the fatty tissues of organisms. mdpi.com

However, studies on various phthalates have shown that their bioaccumulation behavior is not always directly comparable to that of persistent organic pollutants. researchgate.net Many organisms can metabolize phthalates, which can reduce the potential for biomagnification up the food chain. researchgate.net While specific, extensive bioconcentration factor (BCF) data for this compound in various species are not widely available, risk assessments consider its physicochemical properties to estimate its potential to accumulate in aquatic life. The assessment under CEPA determined that DIHP does not meet the criteria for persistence and bioaccumulation as set out in the regulations. gazette.gc.ca

To protect ecosystems, environmental toxicity reference values are established. These are concentrations below which harmful effects on organisms are unlikely to occur. These values are derived from ecotoxicological studies on a range of relevant species (e.g., algae, invertebrates, fish).

Key reference values include:

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance in any environmental compartment below which unacceptable effects on organisms are not expected.

Water Quality Criteria (WQC): These are concentrations of a chemical in surface water that are intended to protect aquatic life. frontiersin.org

For the phthalate substance grouping assessed by Canadian authorities, risk quotients were calculated by comparing the predicted environmental concentration (PEC) with the PNEC. The results indicated a low risk of adverse effects on aquatic species from DIHP at current Canadian exposure levels. canada.ca While specific toxicity data for DIHP across a wide range of species is limited, risk assessments utilize available data and modeling to derive protective environmental quality standards. frontiersin.orgresearchgate.net

Strategies for Environmental Control and Management

The environmental management of this compound (DIHP) involves a multi-faceted approach, focusing on controlling its release from various sources and establishing a robust regulatory framework to protect environmental compartments. Strategies are centered on minimizing emissions during its production and use, and developing policies that limit its environmental footprint.

Policy Development and Guidelines for Environmental Protection

Policy and guidelines for environmental protection related to DIHP are often encompassed within broader regulatory actions targeting the entire class of phthalate esters. epa.govepa.gov These chemicals are recognized for their potential toxicity and widespread presence in the environment, prompting regulatory bodies worldwide to establish controls. nih.govepa.gov

United States: In the United States, the Environmental Protection Agency (EPA) is the primary body responsible for regulating chemicals like phthalates under the Toxic Substances Control Act (TSCA). epa.gov

Phthalates Action Plan: The EPA developed an action plan that includes a list of phthalates of concern due to their toxicity and evidence of pervasive human and environmental exposure. epa.gov While the initial plan focused on eight specific phthalates, this framework allows the EPA to assess and manage related chemicals. epa.govepa.gov

Risk Assessment: The EPA evaluates chemicals to identify potential hazards to the environment. epa.gov This process can lead to risk management actions to address unreasonable risks.

State-Level Initiatives: States may also develop their own regulations. For example, the Washington State Department of Ecology developed a "Phthalates Action Plan" to reduce, investigate, and phase out phthalates to protect human health and the environment. wa.gov

European Union: The EU has implemented comprehensive regulations on chemicals through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.

Restrictions on Use: Several phthalates are restricted in consumer products, particularly in toys and childcare articles, to a concentration of no more than 0.1% by weight. sciph.inforesearchgate.net While DIHP is not always explicitly listed in the most common restrictions, the regulatory framework provides a mechanism for its control.

International Regulations: Several other countries have taken steps to regulate phthalates in consumer products, which contributes to environmental protection by reducing the quantity of these chemicals in the waste stream.

Countries like Canada, China, and Australia have implemented guidelines and restrictions on the use of certain phthalates in products, especially those intended for children. epa.govresearchgate.net For instance, China lists certain phthalates as priority pollutants. nih.gov These regulations, often harmonized with EU or US standards, contribute to a global reduction in phthalate use and environmental release. epa.govsciph.info